molecular formula C13H10ClN3OS B3033153 4-Thiazolidinone, 2-(4-chlorophenyl)-3-pyrazinyl- CAS No. 89442-12-6

4-Thiazolidinone, 2-(4-chlorophenyl)-3-pyrazinyl-

Cat. No. B3033153
CAS RN: 89442-12-6
M. Wt: 291.76 g/mol
InChI Key: QFIWOZSFRKFEQD-UHFFFAOYSA-N
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Description

“4-Thiazolidinone, 2-(4-chlorophenyl)-3-pyrazinyl-” is a compound that belongs to the class of thiazolidinones . Thiazolidinone motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They have sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .


Synthesis Analysis

Thiazolidine motifs are synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods aim to improve their selectivity, purity, product yield, and pharmacokinetic activity . A novel synthetic methodology for the preparation of thiazolidinone derivatives involves Knoevenagel condensation reaction, Schiff’s base, and Mannich base reaction .


Molecular Structure Analysis

The molecular structure of “4-Thiazolidinone, 2-(4-chlorophenyl)-3-pyrazinyl-” is characterized by the presence of a thiazolidinone core, which is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom .


Chemical Reactions Analysis

Thiazolidinone derivatives are synthesized through various chemical reactions. For instance, 2-[(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)phenoxy] acetamides and (5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)acetic acids were obtained by the reaction of 2-thioxo-4-thiazolidinone and (4-oxo-2-thioxothiazolidin-3-yl)acetic acid, respectively, with aldehydes by refluxing in a mixture of glacial acetic acid and sodium acetate .

Scientific Research Applications

Synthesis of Novel Compounds

The compound can be used in the synthesis of novel compounds. For instance, it has been used in the synthesis of 2-[2-carboxymethylthio-2-(4-chlorophenyl) ethyl]-2-(4-chlorophenyl) - 4-thiazolidinone from p, p’- dichlorochalcone using thioglycollic acid in the presence of ammonium carbonate .

Anti-Mycobacterium Tuberculosis Activity

4-Thiazolidinones substituted in the 2-position, such as this compound, exhibit unusually high in vitro activity against Mycobacterium tuberculosis .

Anti-Platelet Activating Factor Activity

A number of 2-pyridyl substituted 4-thiazolidinones, which could potentially include this compound, have been synthesized and found to exhibit highly potent and selective anti-Platelet Activating Factor activity both in vitro and in vivo .

Synthesis of Anti-T. Gondii Agents

The compound has been synthesized from 4-(4-chlorophenyl)-1-(2,4-dichloro-1,3-thiazol-5-yl)methylidene-3-thiosemicarbazide using dimethyl acetylenedicarboxylate as a thia-Michael reaction acceptor. This new compound has potential as an anti-T. gondii agent .

Antidiabetic Activity

Thiazolidin-4-one derivatives, including this compound, have been found to exhibit antidiabetic activity .

Anticancer Activity

Thiazolidin-4-one derivatives have been found to exhibit anticancer activity .

Antibacterial Activity

Thiazolidin-4-one derivatives have been found to exhibit antibacterial activity .

Antifungal Activity

Thiazolidin-4-one derivatives have been found to exhibit antifungal activity .

Future Directions

Thiazolidinone derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The development of multifunctional drugs and improving their activity should be a focus of research . These data provide useful information for designing next-generation drug candidates .

properties

IUPAC Name

2-(4-chlorophenyl)-3-pyrazin-2-yl-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3OS/c14-10-3-1-9(2-4-10)13-17(12(18)8-19-13)11-7-15-5-6-16-11/h1-7,13H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFIWOZSFRKFEQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(S1)C2=CC=C(C=C2)Cl)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60396017
Record name 4-Thiazolidinone, 2-(4-chlorophenyl)-3-pyrazinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Thiazolidinone, 2-(4-chlorophenyl)-3-pyrazinyl-

CAS RN

89442-12-6
Record name 4-Thiazolidinone, 2-(4-chlorophenyl)-3-pyrazinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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